2-(2-tert-butylphenoxy)acetohydrazide
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Overview
Description
2-(2-tert-butylphenoxy)acetohydrazide is an organic compound with the molecular formula C12H18N2O2. It is a hydrazide derivative of acetic acid, featuring a tert-butylphenoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-tert-butylphenoxy)acetohydrazide typically involves the reaction of 2-tert-butylphenol with chloroacetic acid to form 2-(2-tert-butylphenoxy)acetic acid. This intermediate is then reacted with hydrazine hydrate to yield the final product . The reaction conditions often include:
Temperature: Moderate temperatures (e.g., 60-80°C) are typically used.
Solvent: Common solvents include ethanol or methanol.
Catalysts: Acid catalysts like hydrochloric acid may be used to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves:
Large-scale reactors: To handle the increased volume of reactants.
Continuous flow systems: For efficient production.
Purification steps: Such as recrystallization or chromatography to ensure product purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-tert-butylphenoxy)acetohydrazide undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding oxides.
Reduction: Can be reduced to form amines or other reduced derivatives.
Substitution: Undergoes nucleophilic substitution reactions, particularly at the hydrazide group.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Solvents: Common solvents include water, ethanol, and dichloromethane.
Conditions: Reactions are typically carried out at room temperature or slightly elevated temperatures.
Major Products Formed
Oxidation products: Include oxides and hydroxyl derivatives.
Reduction products: Include amines and hydrazines.
Substitution products: Include various substituted hydrazides.
Scientific Research Applications
2-(2-tert-butylphenoxy)acetohydrazide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-tert-butylphenoxy)acetohydrazide involves its interaction with specific molecular targets. It can inhibit certain enzymes or interact with cellular components to exert its effects. The pathways involved may include:
Enzyme inhibition: Inhibits enzymes involved in metabolic pathways.
Cellular interaction: Interacts with cell membranes or intracellular components to disrupt normal cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-tert-butylphenoxy)acetohydrazide
- 2-(2-bromo-4-tert-butylphenoxy)acetohydrazide
- 2-(2-tert-butylphenoxy)-N’-(4-pyridinylmethylene)acetohydrazide
Uniqueness
2-(2-tert-butylphenoxy)acetohydrazide is unique due to its specific tert-butylphenoxy group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in certain synthetic applications and research contexts .
Properties
IUPAC Name |
2-(2-tert-butylphenoxy)acetohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-12(2,3)9-6-4-5-7-10(9)16-8-11(15)14-13/h4-7H,8,13H2,1-3H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDDKAAZVSMRYOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1OCC(=O)NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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